molecular formula C22H27FN4O3 B2932408 N1-(2-ethoxyphenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049399-35-0

N1-(2-ethoxyphenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No.: B2932408
CAS No.: 1049399-35-0
M. Wt: 414.481
InChI Key: BBWLRLOTHVEVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N1-(2-ethoxyphenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . Piperazines are a class of organic compounds that contain a heterocyclic ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The piperazine ring is a key structural feature and would likely influence the compound’s properties and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could potentially make the compound basic . The ethoxy and fluorophenyl groups could also influence properties like solubility and stability.

Scientific Research Applications

Neurological Research : This compound and its analogs have been explored for their affinity and selectivity towards specific receptors in the brain, such as the serotonin 5-HT(1A) receptors. For instance, studies have synthesized and tested similar compounds for their potential as PET (Positron Emission Tomography) tracers to quantify 5-HT(1A) receptors in neuropsychiatric disorders. These tracers can aid in the improved in vivo quantification of receptor sites, which is crucial for diagnosing and understanding various neurological conditions (García et al., 2014).

Drug Development and Evaluation : Analog compounds have been developed to study the dopaminergic and serotonergic systems in the brain, contributing to our understanding of neurotransmission in conditions such as Alzheimer's disease, where receptor densities are significantly altered. PET imaging with these compounds provides a tool for non-invasive assessment of receptor distribution and density, which is vital for drug development and evaluation of therapeutic interventions (Kepe et al., 2006).

Chemistry and Synthesis : Research into these compounds also extends to their chemical synthesis and structural analysis. Understanding the synthesis pathways, crystal structures, and reaction mechanisms of these compounds contributes to the broader field of medicinal chemistry, allowing for the development of more effective and selective therapeutic agents. For example, studies on the microwave-assisted synthesis of hybrid molecules containing similar structural motifs have shed light on new methods for producing compounds with potential biological activities (Başoğlu et al., 2013).

Pharmacological Insights : Investigations into the pharmacological profiles of these compounds, including their receptor affinity, selectivity, and potential therapeutic applications, provide invaluable insights into their mechanism of action. This is crucial for the development of targeted therapies for neurological and psychiatric disorders, as well as for understanding the interactions between different neurotransmitter systems (Piccoli et al., 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs containing a piperazine ring act on the central nervous system , but without more information, it’s impossible to speculate further.

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O3/c1-2-30-20-10-6-4-8-18(20)25-22(29)21(28)24-11-12-26-13-15-27(16-14-26)19-9-5-3-7-17(19)23/h3-10H,2,11-16H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWLRLOTHVEVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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